Selenium bromide (Se2Br2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

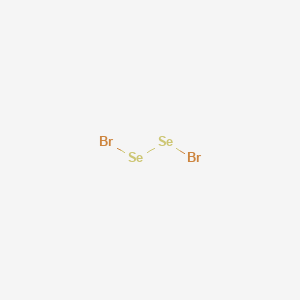

Selenium bromide (Se2Br2) is a useful research compound. Its molecular formula is Br2Se2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Selenium bromide (Se2Br2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Selenium bromide (Se2Br2) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : Br2Se2

- Molecular Weight : 317.728 g/mol

- IUPAC Name : Dibromodiselenane

- Structure : The compound consists of two selenium atoms and two bromine atoms, forming a molecular structure that can be represented by the SMILES notation

Br[Se][Se]Br.

Material Science

Selenium bromide is utilized in the development of new materials, particularly in the field of photonics and optoelectronics. Its unique electronic properties make it suitable for:

- Semiconductors : Se2Br2 can be used to create thin films that exhibit semiconductor behavior, crucial for electronic devices.

- Nonlinear Optical Materials : The compound's optical characteristics are explored for applications in frequency conversion and optical switching technologies.

Chemical Reactions

Selenium bromide plays a role in various chemical reactions, particularly those involving selenium species:

- Bromate Reactions : It has been studied for its interactions with bromate ions in acidic media, where it acts as a catalyst or reactant in oxidation reactions .

- Kinetic Studies : Research has shown that trace amounts of bromide ions can significantly influence the kinetics of reactions involving selenium(IV), demonstrating its importance in understanding reaction mechanisms .

Biological Applications

Recent studies have investigated the role of selenium compounds, including Se2Br2, in biological systems:

- Trace Element Analysis : Selenium is an essential trace element, and compounds like Se2Br2 are analyzed to understand their effects on human health, particularly in parenteral nutrition .

- Toxicology Studies : Research into the toxicological effects of selenium compounds helps in assessing their safety and potential therapeutic uses.

Case Study 1: Photonic Applications

A study demonstrated the use of selenium bromide in creating photonic devices. The research focused on its nonlinear optical properties, which were exploited to develop materials for advanced optical systems. The findings indicated that Se2Br2-based materials could enhance the performance of photonic circuits due to their efficient light manipulation capabilities.

Case Study 2: Kinetic Reaction Mechanisms

In a detailed kinetic study of the selenium(IV)–bromate reaction, researchers found that the presence of bromide ions from Se2Br2 significantly accelerated the reaction rate. This study provided insights into the mechanistic pathways of selenium reactions and highlighted the importance of halogen impurities in influencing chemical behavior .

Análisis De Reacciones Químicas

Hydrolysis in Aqueous Environments

Se₂Br₂ reacts violently with water, undergoing hydrolysis to form selenium (Se), selenium dioxide (SeO₂), and hydrobromic acid (HBr). The reaction is characterized by oily droplets sinking to the bottom of the solution before decomposition :

Se2Br2+H2O→Se+SeO2+4HBr

Key observations:

-

The reaction is non-spontaneous and gradual, with visible separation of elemental selenium.

-

HBr contributes to the acidic nature of the resulting solution .

Thermal Decomposition

Heating Se₂Br₂ leads to partial decomposition, producing bromine gas (Br₂) and selenium tetrabromide (SeBr₄) as a sublimate :

Se2Br2ΔSeBr4+Br2↑

At higher temperatures (225–230°C), Se₂Br₂ boils without complete decomposition, leaving residual selenium .

Disproportionation Equilibria

Se₂Br₂ exists in dynamic equilibria with other selenium bromides in aprotic solvents like carbon disulfide (CS₂) or acetonitrile (CH₃CN) :

(a) Dissociation into SeBr₂ and Br₂:

Se2Br2⇌2SeBr2

(b) Formation of Se₃Br₂ and Se₄Br₂:

Se2Br2+Se⇌Se3Br2Se3Br2+Se⇌Se4Br2

Key Findings from ⁷⁷Se NMR and Raman Spectroscopy :

| Species | Chemical Shift (ppm) | Raman Peak (cm⁻¹) |

|---|---|---|

| Se₂Br₂ | -111 | 286 |

| SeBr₂ | -140 to -375 | 286 (overlap) |

| Se₃Br₂/Se₄Br₂ | -373 | Not resolved |

-

The equilibrium constant for Se₂Br₂ dissociation is estimated at K≈0.1 .

-

Excess selenium shifts equilibria toward higher polyselenides (e.g., Se₃Br₂ and Se₄Br₂) .

Reaction with Selenium Tetrabromide (SeBr₄)

In the gas phase, SeBr₄ decomposes to form Se₂Br₂ and bromine :

2SeBr4⇌Se2Br2+3Br2

This reaction is reversible under controlled temperature and pressure.

Interaction with Chlorine Analogues

Mixtures of Se₂Br₂ and diselenium dichloride (Se₂Cl₂) form selenenyl chloride bromide (Se₂BrCl) :

Se2Br2+Se2Cl2⇌2Se2BrCl

Experimental Data:

-

Raman spectra confirm overlapping peaks for Se₂BrCl at 286 cm⁻¹ .

-

Equilibrium constants suggest moderate stability of Se₂BrCl in mixed halide systems.

Stability in Non-Aqueous Solvents

Se₂Br₂ is stable in CS₂ and CHCl₃ but reacts with alcohols or amines. For example, in ethanol, it releases HBr :

Se2Br2+2CH3CH2OH→2HBr+Se2(OCH2CH3)2

Propiedades

Número CAS |

7789-52-8 |

|---|---|

Fórmula molecular |

Br2Se2 |

Peso molecular |

317.8 g/mol |

Nombre IUPAC |

bromoselanyl selenohypobromite |

InChI |

InChI=1S/Br2Se2/c1-3-4-2 |

Clave InChI |

XXFBOXZYQLMDQA-UHFFFAOYSA-N |

SMILES |

[Se]([Se]Br)Br |

SMILES canónico |

[Se]([Se]Br)Br |

Key on ui other cas no. |

7789-52-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.